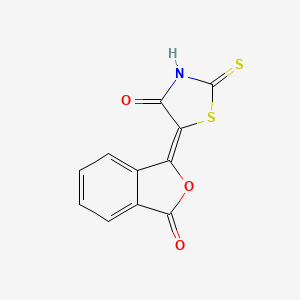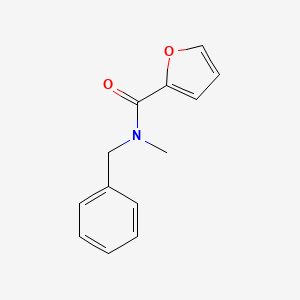![molecular formula C13H18Cl2NO5P B3742430 [Bis(2-chloroethoxy)phosphoryl-(2-methylphenyl)methyl] carbamate](/img/structure/B3742430.png)
[Bis(2-chloroethoxy)phosphoryl-(2-methylphenyl)methyl] carbamate
概要
説明
[Bis(2-chloroethoxy)phosphoryl-(2-methylphenyl)methyl] carbamate is a complex organic compound that features a unique combination of functional groups, including carbamate, phosphoryl, and chloroethoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [Bis(2-chloroethoxy)phosphoryl-(2-methylphenyl)methyl] carbamate typically involves the reaction of 2-chloroethanol with phosphoryl chloride to form bis(2-chloroethoxy)phosphoryl chloride. This intermediate is then reacted with 2-methylphenyl isocyanate to yield the final product. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
[Bis(2-chloroethoxy)phosphoryl-(2-methylphenyl)methyl] carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield simpler derivatives.
Substitution: The chloroethoxy groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
Chemistry
In chemistry, [Bis(2-chloroethoxy)phosphoryl-(2-methylphenyl)methyl] carbamate is used as a reagent in organic synthesis. Its unique structure allows it to participate in various chemical transformations, making it valuable for developing new compounds and materials.
Biology
In biological research, this compound can be used to study enzyme interactions and protein modifications. Its ability to form stable complexes with biological molecules makes it a useful tool for probing biochemical pathways.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its unique structure may allow it to interact with specific molecular targets, leading to therapeutic effects.
Industry
In industry, this compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
作用機序
The mechanism of action of [Bis(2-chloroethoxy)phosphoryl-(2-methylphenyl)methyl] carbamate involves its interaction with specific molecular targets. The phosphoryl and carbamate groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed effects.
類似化合物との比較
Similar Compounds
- Bis(2-chloroethoxy)phosphorylmethyl carbamate
- Bis(2-chloroethyl)methylphosphonate
Uniqueness
Compared to similar compounds, [Bis(2-chloroethoxy)phosphoryl-(2-methylphenyl)methyl] carbamate stands out due to its specific combination of functional groups. The presence of the 2-methylphenyl group adds steric hindrance and electronic effects that can influence its reactivity and interactions with molecular targets. This uniqueness makes it a valuable compound for various applications in research and industry.
特性
IUPAC Name |
[bis(2-chloroethoxy)phosphoryl-(2-methylphenyl)methyl] carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Cl2NO5P/c1-10-4-2-3-5-11(10)12(21-13(16)17)22(18,19-8-6-14)20-9-7-15/h2-5,12H,6-9H2,1H3,(H2,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXQGBSDAUYPNAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(OC(=O)N)P(=O)(OCCCl)OCCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2NO5P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[1,1,1-TRIFLUORO-2-(TRIFLUOROMETHYL)BUTAN-2-YL]-1-(2,4,6-TRIMETHYLPHENYL)UREA](/img/structure/B3742350.png)
![5-{[(4-chlorophenyl)amino]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3742351.png)

methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B3742358.png)
![N-[1-(3-bromoanilino)-3-methyl-1-oxobut-2-en-2-yl]benzamide](/img/structure/B3742360.png)

![4-[2-(4-Chlorophenyl)hydrazinyl]-2,6-dimethylpyridine-3-carboxamide](/img/structure/B3742377.png)
![3,4-dichloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B3742383.png)

![4-[3-(3-chlorophenoxy)-5-nitrophenoxy]-N,N-diethylbenzamide](/img/structure/B3742396.png)
![2-[3-(benzyloxy)-4-methoxybenzyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3742410.png)
![1-[3-(benzyloxy)benzyl]-4-phenylpiperazine](/img/structure/B3742423.png)
![2-[4-(benzyloxy)benzyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3742435.png)
![4-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]-N,N-diethylaniline](/img/structure/B3742443.png)
